(S,S)-Gne 5729

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

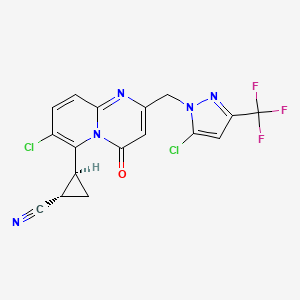

Molecular Formula |

C17H10Cl2F3N5O |

|---|---|

Molecular Weight |

428.2 g/mol |

IUPAC Name |

cis-(1S,2S)-2-[7-chloro-2-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-4-oxopyrido[1,2-a]pyrimidin-6-yl]cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C17H10Cl2F3N5O/c18-11-1-2-14-24-9(7-26-13(19)5-12(25-26)17(20,21)22)4-15(28)27(14)16(11)10-3-8(10)6-23/h1-2,4-5,8,10H,3,7H2/t8-,10+/m1/s1 |

InChI Key |

GPMGDUIAVSFGGH-SCZZXKLOSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]1C2=C(C=CC3=NC(=CC(=O)N32)CN4C(=CC(=N4)C(F)(F)F)Cl)Cl)C#N |

Canonical SMILES |

C1C(C1C2=C(C=CC3=NC(=CC(=O)N32)CN4C(=CC(=N4)C(F)(F)F)Cl)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S,S)-Gne 5729

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: A Selective Positive Allosteric Modulator of GluN2A-Containing NMDA Receptors

(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), with a pronounced selectivity for receptors containing the GluN2A subunit.[1][2] Its mechanism of action centers on enhancing the physiological function of these specific NMDARs, which are critical for synaptic plasticity, learning, and memory.[3] Unlike direct agonists, GNE-5729 does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous co-agonists, glutamate and glycine.

The binding site for GNE-5729 has been identified at the interface between the GluN1 and GluN2A subunit ligand-binding domains (LBDs).[3] This allosteric binding enhances the channel's open probability and slows its deactivation kinetics, leading to an increased influx of calcium (Ca²⁺) and sodium (Na⁺) ions upon receptor activation.[1] This targeted modulation of GluN2A-containing NMDARs offers a promising therapeutic strategy for neurological and psychiatric disorders where NMDAR hypofunction is implicated. A key advantage of GNE-5729 is its improved pharmacokinetic profile and significantly higher selectivity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) compared to earlier compounds like GNE-0723, minimizing off-target effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Subunit/Receptor | Value | Reference |

| EC₅₀ | GluN2A-containing NMDAR | 37 nM | |

| EC₅₀ | GluN2C-containing NMDAR | 4.7 µM | MedChemExpress |

| EC₅₀ | GluN2D-containing NMDAR | 9.5 µM | MedChemExpress |

| EC₅₀ | AMPA Receptor (EPSP area) | > 15 µM | |

| Max Potentiation | GluN2A-containing NMDAR | 136% |

Signaling Pathways

The positive allosteric modulation of GluN2A-containing NMDARs by this compound initiates a cascade of downstream signaling events crucial for synaptic function. The enhanced Ca²⁺ influx through the NMDAR channel acts as a critical second messenger, activating several key intracellular signaling pathways.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This technique is employed to measure the potentiation of NMDAR-mediated currents by this compound in individual cells.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor.

-

Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and is supplemented with 10 µM glycine and 1 µM glutamate as agonists. The internal pipette solution contains (in mM): 135 CsF, 10 EGTA, 10 HEPES.

-

Data Acquisition: Cells are voltage-clamped at -70 mV. A baseline NMDAR-mediated current is established by applying the agonist-containing external solution.

-

Compound Application: this compound is then co-applied with the agonists at varying concentrations to determine the dose-dependent potentiation of the NMDAR current.

-

Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of the compound compared to the baseline current. The EC₅₀ is determined by fitting the concentration-response data to a Hill equation.

Brain Slice Field Potential Recordings

This ex vivo method assesses the effect of this compound on synaptic transmission and plasticity in a more physiologically relevant context.

Methodology:

-

Slice Preparation: Acute coronal or sagittal brain slices (300-400 µm thick) containing the hippocampus or cortex are prepared from rodents. Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collaterals (for hippocampal CA1 recordings), and a recording electrode is positioned in the stratum radiatum to measure field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Compound Perfusion: this compound is bath-applied at a desired concentration, and its effect on the baseline synaptic transmission is monitored.

-

Synaptic Plasticity Induction: To assess the modulation of long-term potentiation (LTP), a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) is delivered in the presence or absence of the compound.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP. The potentiation of LTP by GNE-5729 is quantified by comparing the degree of potentiation with and without the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel NMDAR PAM like this compound.

References

- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuro-immunobiology and treatment assessment in a mouse model of anti-NMDAR encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,S)-Gne 5729: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit. Developed as a successor to earlier compounds, GNE-5729 exhibits an optimized pharmacokinetic profile and enhanced selectivity against AMPA receptors, making it a valuable tool for investigating the therapeutic potential of GluN2A modulation in neurological and psychiatric disorders. This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound.

Discovery and Rationale for Development

The discovery of this compound, also referred to as compound 13 in its initial publication, was the result of a structure-activity relationship (SAR) study aimed at improving the properties of a preceding GluN2A-selective PAM, GNE-0723.[1] While GNE-0723 demonstrated high potency, it possessed suboptimal pharmacokinetic characteristics. The development of GNE-5729 focused on identifying a novel pyridopyrimidinone core to enhance in vivo stability and selectivity.[1][2] This effort led to a molecule with a superior pharmacokinetic profile and greater selectivity against AMPA receptors, a critical factor for minimizing potential excitotoxic side effects.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo properties of this compound in comparison to its predecessor, GNE-0723.

Table 1: In Vitro Potency and Selectivity

| Compound | GluN2A EC50 (nM) | Max Potentiation (%) | GluN2C/2D Selectivity (fold) | AMPAR EC50 (µM) |

| This compound | 37 | 150 | >100 | >15 |

| GNE-0723 | 21 | 150 | >200 | 5.7 |

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | This compound | GNE-0723 |

| Molecular Weight | 493.5 g/mol | 503.5 g/mol |

| LogD | 2.8 | 2.7 |

| TPSA | 75 Ų | 85 Ų |

| Mouse Liver Microsome Clearance (mL/min/kg) | 2 | 26 |

| Mouse Oral Bioavailability (F%) | 50% | 24% |

| Mouse Brain Free Fraction | 0.05 | 0.02 |

| Kinetic Solubility (µM) | 43.5 | 9.3 |

Signaling Pathway and Mechanism of Action

This compound functions as a positive allosteric modulator of NMDARs that are composed of two GluN1 subunits and two GluN2A subunits. NMDARs are ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[1] The binding of the co-agonists glutamate and glycine, coupled with membrane depolarization to relieve magnesium block, leads to the opening of the ion channel, allowing the influx of Ca²⁺ and Na⁺. GNE-5729 binds to a site on the receptor, enhancing the channel's response to the natural agonists, thereby potentiating the downstream signaling cascade.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a summary of the key synthetic steps. For a detailed, step-by-step protocol, please refer to the supporting information of the original publication in ACS Medicinal Chemistry Letters (DOI: 10.1021/acsmedchemlett.6b00388).

General Scheme: The synthesis begins with the construction of the pyridopyrimidinone core, followed by the introduction of the various substituents through a series of coupling and substitution reactions. The stereochemistry is controlled through the use of chiral starting materials or chiral chromatography.

Final Step Example: The final step typically involves a coupling reaction to attach the substituted pyrazole moiety to the pyridopyrimidinone core. For example, a Suzuki coupling or a Buchwald-Hartwig amination could be employed, depending on the specific precursors. The final product is then purified by chromatography to yield this compound.

Whole-Cell Voltage Clamp Electrophysiology

This technique is used to measure the potentiation of NMDAR currents by this compound in a controlled cellular environment.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on transfected cells.

-

The extracellular solution contains the co-agonists glutamate and glycine to activate the NMDARs.

-

A baseline current is established.

-

This compound is applied at various concentrations, and the resulting potentiation of the NMDAR current is measured.

-

The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Brain Slice Field Recording

This ex vivo technique assesses the effect of this compound on synaptic transmission in a more physiologically relevant context.

Methodology:

-

Brain Slice Preparation: Acute brain slices are prepared from rodents.

-

Recording:

-

Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF).

-

A stimulating electrode is placed to evoke excitatory postsynaptic potentials (EPSPs), and a recording electrode measures the field potentials.

-

A baseline EPSP is recorded.

-

This compound is bath-applied, and the change in the EPSP area is measured to determine the potentiation of synaptic responses.

-

Conclusion

This compound represents a significant advancement in the development of GluN2A-selective NMDAR positive allosteric modulators. Its improved pharmacokinetic properties and selectivity make it a superior tool compound for preclinical research into the roles of GluN2A-containing NMDARs in health and disease. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers working with this and related compounds.

References

(S,S)-Gne 5729: A GluN2A-Selective Positive Allosteric Modulator for Neurological Disorders

(S,S)-Gne 5729 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Developed as a successor to earlier compounds like GNE-0723, GNE-5729 exhibits an improved pharmacokinetic profile and enhanced selectivity, making it a valuable tool for investigating the therapeutic potential of GluN2A modulation in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound functions as a positive allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist binding site for glutamate and glycine. This binding enhances the receptor's response to the endogenous agonists. Specifically, GNE-5729 binds at the interface of the GluN1 and GluN2A subunit ligand-binding domains.[2][3] This allosteric modulation leads to an increase in the channel's open probability and a slowing of its deactivation kinetics, resulting in a greater influx of calcium and sodium ions upon receptor activation.[1] This potentiation of the NMDA receptor signal is selective for receptors containing the GluN2A subunit, which are predominantly expressed in the mature brain and are critically involved in synaptic plasticity and memory function.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting its potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

| Receptor Subtype | EC50 | Fold Selectivity vs. GluN2A |

| GluN2A | 37 nM | - |

| GluN2C | 4.7 µM | ~127-fold |

| GluN2D | 9.5 µM | ~257-fold |

| AMPA Receptor (EPSP) | > 15 µM | > 405-fold |

EC50 (Half-maximal effective concentration) values indicate the concentration of GNE-5729 required to elicit 50% of its maximal effect. Data sourced from MedChemExpress and Villemure et al., 2017.

In Vivo Pharmacokinetics (Mouse)

| Parameter | Value |

| Clearance (Cl) | 10 mL/min/kg |

| Oral Bioavailability (F) | 37% |

Pharmacokinetic parameters for GNE-5729 demonstrate a favorable profile for in vivo studies, with improved clearance and oral bioavailability compared to its predecessor, GNE-0723.

Key Experimental Methodologies

The characterization of this compound involved a range of sophisticated experimental techniques. Below are detailed protocols for the key assays used to determine its pharmacological properties.

Whole-Cell Patch-Clamp Electrophysiology for Potency and Selectivity

This technique is employed to directly measure the ion channel activity of NMDA receptors in response to GNE-5729.

1. Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the human GluN1 and the desired GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D).

-

Cells are cultured for 24-48 hours post-transfection to allow for receptor expression.

2. Recording Setup:

-

An automated patch-clamp system or a conventional manual rig is used.

-

The external (bath) solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, and 0.01 Glycine, with the pH adjusted to 7.4.

-

The internal (pipette) solution contains (in mM): 135 CsF, 10 CsCl, 5 EGTA, 10 HEPES, with the pH adjusted to 7.2.

-

Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ.

3. Recording Protocol:

-

Cells are voltage-clamped at -70 mV.

-

A baseline response is established by applying a saturating concentration of glutamate (e.g., 100 µM).

-

GNE-5729 is then co-applied with glutamate at varying concentrations to determine the EC50.

-

The potentiation of the current is measured as the increase in the peak current amplitude in the presence of the compound compared to the baseline.

-

To assess selectivity, the same protocol is repeated for cells expressing different GluN2 subunits.

In Vivo Pharmacokinetic Analysis in Mice

This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of GNE-5729.

1. Animal Model:

-

Male CF-1 or C57BL/6J mice are used. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Dosing and Sampling:

-

For intravenous (IV) administration, GNE-5729 is formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 150, 85% saline) and administered via the tail vein.

-

For oral (PO) administration, the compound is formulated in a vehicle such as 0.5% methylcellulose in water and administered by oral gavage.

-

Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via cardiac puncture or tail vein sampling.

-

Brain tissue is also collected at the same time points to assess brain penetration.

3. Bioanalysis:

-

Plasma and brain homogenate samples are processed to extract the drug.

-

The concentration of GNE-5729 is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

-

Pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Visualizing the Molecular and Experimental Context

To better understand the role of this compound, the following diagrams illustrate its place in the broader biological and drug discovery landscape.

References

In-Depth Technical Guide: (S,S)-Gne 5729, a Selective GluN2A Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and biological activity of (S,S)-Gne 5729, a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.

Core Physicochemical Properties

This compound is a pyridopyrimidinone-based compound identified for its improved pharmacokinetic profile and increased selectivity against AMPA receptors compared to earlier-generation modulators.[1][2] Its key physicochemical parameters are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₀Cl₂F₃N₅O | [1] |

| Molecular Weight | 428.20 g/mol | [1] |

| LogD | Favorable for CNS drugs | [1] |

| Total Polar Surface Area (TPSA) | Within range for CNS drugs | |

| Kinetic Solubility | Improved compared to earlier compounds |

Mechanism of Action: GluN2A-Selective Positive Allosteric Modulation

This compound acts as a positive allosteric modulator of NMDA receptors, specifically targeting those containing the GluN2A subunit. NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. They are tetrameric structures composed of two GluN1 and two GluN2 subunits.

The binding of the co-agonists glutamate and glycine, along with membrane depolarization to relieve magnesium (Mg²⁺) block, is required for NMDA receptor activation, leading to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This compound enhances the function of these receptors without directly activating them. This allosteric modulation results in a potentiation of the receptor's response to its endogenous ligands.

Below is a diagram illustrating the signaling pathway of a GluN2A-containing NMDA receptor and the modulatory effect of this compound.

Key Experimental Characterization

The biological activity and selectivity of this compound have been characterized through key electrophysiological experiments.

Whole-Cell Voltage Clamp Recordings

Whole-cell voltage clamp recordings are utilized to measure the ion flow across the entire cell membrane, allowing for the characterization of how this compound affects the deactivation kinetics of NMDA receptors.

Experimental Protocol:

-

Cell Preparation: HEK293 cells stably expressing human GluN1/GluN2A receptors are used.

-

Recording Configuration: Whole-cell patch clamp is established. The membrane potential is held at -60 mV.

-

Solution Application: A rapid solution exchange system is used to apply a saturating concentration of glycine (100 µM) and a sub-saturating concentration of glutamate (100 µM) to evoke NMDA receptor currents.

-

Compound Application: this compound is co-applied with the agonists to determine its effect on the receptor's deactivation kinetics.

-

Data Analysis: The decay of the current after the removal of glutamate is fitted with an exponential function to determine the deactivation time constant (τ).

The following diagram outlines the general workflow for this experimental procedure.

References

(S,S)-GNE-5729 Target Engagement: A Technical Guide for Researchers

(S,S)-GNE-5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit. This technical guide provides an in-depth overview of the target engagement studies for this compound, designed for researchers, scientists, and drug development professionals. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

(S,S)-GNE-5729 has been characterized by its high potency for GluN2A-containing NMDARs and its selectivity against other receptor subtypes, notably the AMPA receptor. The following table summarizes the key quantitative data available for (S,S)-GNE-5729 and its closely related analog, GNE-0723.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| (S,S)-GNE-5729 | AMPA Receptor | Brain Slice Electrophysiology (EPSP) | EC50 | > 15 µM | [1] |

| GNE-0723 | GluN2A-NMDAR | Not Specified | EC50 | 0.021 µM (152% potentiation) | [2] |

| GNE-0723 | AMPA Receptor | Brain Slice Electrophysiology (EPSP) | EC50 | 5.7 µM | [1] |

Note: While a specific EC50 for (S,S)-GNE-5729 on GluN2A-NMDARs is not explicitly stated in the reviewed literature, it is reported to have comparable potency to GNE-0723.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the target engagement of (S,S)-GNE-5729.

Electrophysiology in HEK293 Cells for NMDAR Potentiation

This protocol is designed to assess the potentiation of NMDA receptor currents by (S,S)-GNE-5729 in a heterologous expression system.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently co-transfected with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor. A green fluorescent protein (GFP) plasmid can be co-transfected to identify transfected cells.

Whole-Cell Patch-Clamp Recordings:

-

Transfected cells are identified by GFP fluorescence.

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The external solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl2, and 0.01 EDTA, with the pH adjusted to 7.4. Glycine (10 µM) is included as a co-agonist.

-

The internal pipette solution contains (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, and 10 HEPES, with the pH adjusted to 7.35.

-

Cells are voltage-clamped at -60 mV.

-

NMDA-evoked currents are elicited by the rapid application of NMDA (e.g., at its EC20 concentration) in the absence and presence of varying concentrations of (S,S)-GNE-5729.

-

The potentiation of the NMDA-evoked current is measured as the percentage increase in current amplitude in the presence of the compound compared to the baseline current.

-

Concentration-response curves are generated to determine the EC50 value for potentiation.

Brain Slice Electrophysiology for AMPA Receptor Selectivity

This protocol is used to evaluate the off-target effects of (S,S)-GNE-5729 on AMPA receptor-mediated excitatory postsynaptic potentials (EPSPs).[1]

Slice Preparation:

-

Acute coronal brain slices (300-400 µm thick) containing the hippocampus are prepared from rodents.

-

Slices are prepared in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, and 10 glucose.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

Field Potential Recordings:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region.

-

Evoked field EPSPs (fEPSPs) are recorded in response to electrical stimulation.

-

A stable baseline of fEPSP amplitude is established for at least 20 minutes.

-

(S,S)-GNE-5729 is bath-applied at various concentrations, and the effect on the fEPSP area is measured.

-

Concentration-response curves are constructed to determine the EC50 for any potentiation of AMPAR-mediated transmission.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

While not yet reported for (S,S)-GNE-5729, CETSA is a powerful method to confirm direct target engagement in a cellular context. This generalized protocol is adapted for membrane proteins like the NMDA receptor.

Cell Treatment and Heat Shock:

-

Intact cells expressing the target receptor (e.g., HEK293 cells expressing GluN1/GluN2A) are treated with either vehicle (DMSO) or (S,S)-GNE-5729 for a specified time (e.g., 1 hour) at 37°C.

-

Cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

Protein Extraction and Analysis:

-

Cells are lysed using freeze-thaw cycles or a suitable lysis buffer containing a mild detergent (e.g., digitonin or DDM) to solubilize membrane proteins.

-

The lysate is centrifuged at high speed (e.g., 20,000 x g) to separate the soluble fraction from the precipitated protein aggregates.

-

The supernatant (soluble fraction) is collected, and the protein concentration is determined.

-

Equal amounts of soluble protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for the GluN2A subunit, followed by a secondary antibody.

-

Band intensities are quantified. An increase in the amount of soluble GluN2A at higher temperatures in the presence of (S,S)-GNE-5729 compared to the vehicle control indicates target engagement.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of (S,S)-GNE-5729.

Caption: NMDAR signaling pathway modulated by (S,S)-GNE-5729.

Caption: Workflow for electrophysiological assessment of NMDAR potentiation.

References

The Role of (S,S)-Gne 5729 in Synaptic Plasticity: A Technical Guide

An In-depth Examination of a GluN2A-Selective NMDAR Positive Allosteric Modulator

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The N-methyl-D-aspartate receptor (NMDAR) is a key player in many forms of synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD) at excitatory synapses. NMDARs are ionotropic glutamate receptors that act as coincidence detectors, requiring both glutamate binding and postsynaptic depolarization to allow calcium influx, which in turn triggers downstream signaling cascades.

The diverse subunit composition of NMDARs allows for a wide range of functional properties. Receptors containing the GluN2A subunit are predominantly expressed in the mature brain and are critically involved in synaptic plasticity.[1][2] Modulating the activity of specific NMDAR subtypes presents a promising therapeutic avenue for neurological and psychiatric disorders characterized by NMDAR hypofunction.

(S,S)-Gne 5729 is a pyridopyrimidinone-based positive allosteric modulator (PAM) with high selectivity for GluN2A-containing NMDARs.[3][4] As a PAM, it enhances the receptor's response to its endogenous agonists, glutamate and glycine. This technical guide provides a comprehensive overview of the role of this compound in synaptic plasticity, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of NMDARs. Unlike agonists that bind to the glutamate or glycine sites, PAMs bind to a distinct allosteric site on the receptor complex. This binding event potentiates the receptor's function, leading to an increased ion flux in response to agonist binding. This compound exhibits significant selectivity for NMDARs containing the GluN2A subunit over those containing other GluN2 subunits and also shows high selectivity against AMPA receptors.[3] This selectivity is crucial for targeted therapeutic intervention, as different GluN2 subunits have distinct roles in synaptic plasticity and excitotoxicity.

The potentiation of GluN2A-containing NMDARs by this compound is expected to modulate synaptic plasticity. By enhancing calcium influx through these receptors during specific patterns of synaptic activity, this compound can lower the threshold for the induction of LTP or facilitate other forms of synaptic strengthening.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Description |

| GluN2A Potentiation EC50 | 0.1 µM | Concentration for 50% of maximal potentiation of GluN2A-containing NMDARs. |

| AMPA Receptor EC50 | > 15 µM | Concentration for 50% of maximal effect on AMPA receptors, indicating high selectivity. |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species |

| Brain Free Fraction | 0.03 | Mouse |

| Unbound Clearance | Low | Mouse |

Signaling Pathways and Experimental Workflows

GluN2A-NMDAR Signaling in Synaptic Plasticity

The activation of GluN2A-containing NMDARs by glutamate and depolarization leads to calcium influx, which initiates a cascade of intracellular signaling events crucial for synaptic plasticity.

Caption: GluN2A-NMDAR signaling cascade in LTP.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical experimental workflow for the discovery and characterization of a novel NMDAR PAM like this compound.

References

- 1. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-Gne 5729: A Technical Guide to its Modulation of Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), with a pronounced selectivity for the GluN2A subunit. NMDARs are critical mediators of excitatory synaptic transmission and plasticity in the central nervous system. Their dysfunction has been implicated in a range of neurological and psychiatric disorders. As a GluN2A-selective PAM, this compound offers a promising tool for investigating the therapeutic potential of enhancing NMDAR function in a targeted manner. This document provides an in-depth technical overview of this compound, its effects on neuronal excitability, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound acts as a positive allosteric modulator, meaning it binds to a site on the NMDAR distinct from the agonist binding sites for glutamate and glycine. This binding enhances the receptor's response to its endogenous agonists. Specifically, this compound potentiates NMDAR-mediated currents by increasing the channel's open probability and slowing its deactivation kinetics. This leads to an overall increase in charge transfer through the NMDAR channel upon activation.

The primary molecular target of this compound is the GluN1/GluN2A subunit interface of the NMDAR. Its selectivity for GluN2A-containing NMDARs is a key feature, as it allows for the specific modulation of synapses where this subunit is predominantly expressed, which is typically in mature cortical and hippocampal neurons. This selectivity is advantageous over non-selective NMDAR modulators, as it may offer a wider therapeutic window by avoiding the over-activation of GluN2B-containing NMDARs, which has been linked to excitotoxicity.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and the structurally related GluN2A PAM, GNE-0723.

| Compound | Assay | Target | EC50 | Selectivity | Reference |

| This compound | Calcium-flux assay | GluN2A | 37 nM | >100-fold vs. GluN2C/D | [1] |

| Calcium-flux assay | GluN2C | 4.7 µM | [1] | ||

| Calcium-flux assay | GluN2D | 9.5 µM | [1] | ||

| Brain slice field recording | AMPAR EPSP | > 15 µM | >2.6-fold more selective than GNE-0723 | [1] | |

| GNE-0723 | Calcium-flux assay | GluN2A | ~20 nM | >250-fold vs. GluN2B and AMPARs | [2] |

| Brain slice field recording | AMPAR EPSP | 5.7 µM |

| Compound | Experiment | Neuron Type | Concentration | Effect on NMDAR EPSC | Reference |

| GNE-0723 | Whole-cell voltage clamp | Pyramidal Neurons | 0.3 µM | Significant increase in area | |

| Whole-cell voltage clamp | PV Interneurons | 0.3 µM | Significant increase in area | ||

| Whole-cell voltage clamp | Pyramidal Neurons | 1.0 µM | Significant increase in area | ||

| Whole-cell voltage clamp | PV Interneurons | 1.0 µM | Significant increase in area |

Experimental Protocols

Brain Slice Preparation for Electrophysiology

This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiological recordings.

Materials:

-

Slicing solution (ice-cold, oxygenated with 95% O2 / 5% CO2):

-

Sucrose-based: 206 mM Sucrose, 25 mM NaHCO3, 10 mM Dextrose, 3.3 mM KCl, 1.23 mM NaH2PO4, 1.0 mM CaCl2, 4.0 mM MgCl2. Osmolarity adjusted to ~295 mOsm, pH ~7.4.

-

-

Artificial cerebrospinal fluid (aCSF) (room temperature, oxygenated with 95% O2 / 5% CO2):

-

119 mM NaCl, 2.5 mM KCl, 2.5 mM CaCl2, 1.3 mM MgSO4, 1.0 mM NaH2PO4, 26.2 mM NaHCO3, 11 mM D-glucose. pH ~7.4.

-

-

Vibrating microtome (vibratome)

-

Incubation chamber

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.

-

Perform transcardial perfusion with ice-cold, oxygenated slicing solution.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.

-

Mount the brain onto the vibratome stage.

-

Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, oxygenated slicing solution.

-

Transfer the slices to an incubation chamber containing oxygenated aCSF at 34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.

Whole-Cell Voltage-Clamp Recordings of NMDAR-Mediated EPSCs

This protocol is designed to isolate and record NMDAR-mediated excitatory postsynaptic currents (EPSCs) from neurons in acute brain slices.

Materials:

-

Recording setup: microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

-

Recording chamber with continuous perfusion of oxygenated aCSF.

-

Borosilicate glass capillaries for pulling recording pipettes.

-

Internal solution (for recording NMDAR currents):

-

135 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314. pH adjusted to 7.2-7.3 with CsOH, osmolarity ~290 mOsm.

-

-

Pharmacological agents:

-

Tetrodotoxin (TTX) (0.5-1 µM) to block voltage-gated sodium channels.

-

Picrotoxin (50-100 µM) to block GABAA receptors.

-

NBQX or CNQX (10-20 µM) to block AMPA receptors.

-

This compound or GNE-0723 at desired concentrations.

-

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF containing TTX and picrotoxin.

-

Identify a target neuron (e.g., a pyramidal neuron in the cortex or hippocampus) using differential interference contrast (DIC) microscopy.

-

Pull a recording pipette with a resistance of 3-6 MΩ when filled with the internal solution.

-

Approach the neuron with the recording pipette and establish a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of NMDARs.

-

To isolate NMDAR currents, add an AMPA receptor antagonist (NBQX or CNQX) to the perfusion solution.

-

Use a stimulating electrode to evoke synaptic responses in the vicinity of the recorded neuron.

-

Record baseline NMDAR-mediated EPSCs for a stable period (e.g., 5-10 minutes).

-

Apply this compound to the perfusion solution and record the potentiated NMDAR-mediated EPSCs.

-

Analyze the changes in the peak amplitude, area, and decay kinetics of the EPSCs before and after drug application.

Current-Clamp Recordings of Neuronal Firing Properties

This protocol is used to assess the effects of this compound on the intrinsic excitability of neurons.

Materials:

-

Same recording setup as for voltage-clamp.

-

Internal solution (for recording action potentials):

-

135 mM K-gluconate, 8 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.2-7.3 with KOH, osmolarity ~290 mOsm.

-

-

This compound at desired concentrations.

Procedure:

-

Establish a whole-cell recording in the current-clamp configuration using the appropriate internal solution.

-

Determine the resting membrane potential of the neuron.

-

Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.

-

Measure baseline firing properties, including:

-

Action potential threshold.

-

Action potential frequency in response to depolarizing current steps of increasing amplitude.

-

Input resistance (from the voltage response to hyperpolarizing current steps).

-

Rheobase (the minimum current required to elicit an action potential).

-

-

Apply this compound to the perfusion solution.

-

Repeat the current injection protocol to measure the firing properties in the presence of the compound.

-

Analyze the changes in the measured parameters to determine the effect of this compound on neuronal excitability.

Mandatory Visualizations

Caption: Signaling pathway of this compound action on NMDARs.

Caption: Experimental workflow for voltage-clamp recordings.

Caption: Experimental workflow for current-clamp recordings.

Conclusion

This compound is a valuable pharmacological tool for the study of GluN2A-containing NMDARs. Its potency and selectivity allow for precise modulation of a specific subset of excitatory synapses. The experimental protocols outlined in this document provide a framework for researchers to investigate the effects of this compound and other GluN2A PAMs on neuronal excitability, synaptic transmission, and plasticity. Further research into the effects of this compound on neuronal firing patterns and network activity will be crucial for understanding its full therapeutic potential.

References

- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of (S,S)-Gne 5729: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of (S,S)-Gne 5729, a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on the GluN2A subunit. This compound has demonstrated an improved pharmacokinetic profile and enhanced selectivity against AMPA receptors, making it a significant compound for investigating the therapeutic potential of GluN2A modulation in neurological and psychiatric disorders.[1][2]

Core Compound Profile

This compound is a pyridopyrimidinone-based compound that acts as a positive allosteric modulator of NMDA receptors.[1][2] Its mechanism of action involves binding to the interface of the GluN1 and GluN2A subunits of the NMDA receptor, thereby enhancing the receptor's response to the endogenous co-agonists, glutamate and glycine. This potentiation leads to an increased influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro evaluation of this compound.

Table 1: Potency and Selectivity

| Target | Assay Type | Parameter | Value | Reference |

| GluN2A-containing NMDAR | Ca²⁺ Influx Assay | EC₅₀ | 37 nM | |

| GluN2C-containing NMDAR | Ca²⁺ Influx Assay | EC₅₀ | 4.7 µM | |

| GluN2D-containing NMDAR | Ca²⁺ Influx Assay | EC₅₀ | 9.5 µM | |

| AMPA Receptor | Brain Slice Field Recording (EPSP) | EC₅₀ | > 15 µM |

Table 2: Physicochemical and Pharmacokinetic Properties

| Parameter | Value/Description | Reference |

| Molecular Formula | C₁₇H₁₀Cl₂F₃N₅O | |

| Molecular Weight | 428.20 g/mol | |

| Purity | 99.05% | |

| Brain Permeability | Brain permeable | |

| In Vivo Profile | Improved compared to GNE-0723 |

Experimental Protocols

Cell-Based Ca²⁺ Influx Assay for NMDAR Potency

This assay is designed to determine the potency of this compound in modulating NMDA receptor activity by measuring changes in intracellular calcium concentration.

Cell Culture:

-

HEK293 cells stably expressing human GluN1 and GluN2A, GluN2C, or GluN2D subunits are used.

-

Cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

For the assay, cells are seeded into 384-well black-walled, clear-bottom plates and grown to 80-90% confluency.

Assay Procedure:

-

Dye Loading: Cells are washed with a buffered saline solution and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Compound Addition: The cell plate is transferred to a fluorescence imaging plate reader. A baseline fluorescence reading is taken before the addition of this compound at various concentrations. The compound is incubated for a short period (e.g., 5-10 minutes).

-

Agonist Application and Reading: A sub-maximal concentration of glutamate and a saturating concentration of glycine are added to the wells to activate the NMDA receptors.

-

Data Analysis: The fluorescence intensity is measured before and after the addition of the agonists. The potentiation by this compound is calculated by comparing the fluorescence change in the presence of the compound to the control (agonists alone). The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for NMDAR Deactivation Kinetics

This technique provides detailed information on how this compound affects the kinetic properties of NMDA receptors.

Cell Preparation:

-

HEK293 cells transiently or stably expressing GluN1/GluN2A subunits are used.

Recording Setup:

-

A patch-clamp amplifier and data acquisition system are used.

-

Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ.

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

Recording Procedure:

-

A whole-cell recording configuration is established.

-

The cell is voltage-clamped at a holding potential of -70 mV.

-

A rapid solution exchange system is used to apply a brief pulse of glutamate (e.g., 1 mM for 2 ms) to elicit an NMDA receptor-mediated current.

-

This compound is perfused for 1-2 minutes before co-application with glutamate.

-

The decay phase of the current (deactivation) is recorded.

Data Analysis:

-

The deactivation time constant (τ) is determined by fitting the decay phase of the current to a single or double exponential function.

-

The effect of this compound is quantified by comparing the deactivation tau in the presence and absence of the compound.

Brain Slice Field Recording for AMPA Receptor Selectivity

This ex vivo assay assesses the selectivity of this compound for NMDA receptors over AMPA receptors in a more physiologically relevant setting.

Slice Preparation:

-

Acute coronal brain slices (e.g., 300-400 µm thick) containing the hippocampus are prepared from rodents.

-

Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

Recording Procedure:

-

A slice is transferred to a recording chamber and continuously perfused with aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A baseline fEPSP is established by delivering stimuli at a low frequency (e.g., 0.05 Hz).

-

To isolate AMPA receptor-mediated responses, an NMDA receptor antagonist (e.g., AP5) is included in the aCSF.

-

This compound is bath-applied at various concentrations, and the change in the fEPSP area or slope is measured.

Data Analysis:

-

A concentration-response curve is generated to determine the EC₅₀ of this compound on AMPA receptor-mediated synaptic transmission. An EC₅₀ value significantly higher than that for NMDA receptors indicates selectivity.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as an NMDAR PAM.

In Vitro Evaluation Workflow for this compound

References

The Pharmacology of (S,S)-Gne 5729: A Technical Guide

This in-depth guide provides a comprehensive overview of the pharmacology of (S,S)-Gne 5729, a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Developed as a successor to earlier compounds, this compound exhibits an improved pharmacokinetic profile and enhanced selectivity against AMPA receptors, making it a valuable tool for neuroscience research and a potential therapeutic agent for CNS disorders associated with NMDA receptor hypofunction.[1][3]

Mechanism of Action

This compound is a pyridopyrimidinone-based compound that acts as a positive allosteric modulator of NMDA receptors containing the GluN2A subunit.[1] It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains, enhancing the receptor's response to the endogenous co-agonists, glutamate and glycine. This potentiation of the NMDA receptor leads to an increased influx of calcium ions (Ca2+) into the neuron upon receptor activation, which in turn modulates downstream signaling pathways involved in synaptic plasticity, learning, and memory.

The binding of this compound to the GluN1-GluN2A interface stabilizes the open state of the ion channel, thereby increasing the probability of channel opening and prolonging the deactivation time course following the removal of glutamate. This leads to an overall enhancement of NMDA receptor-mediated synaptic currents.

Signaling Pathway

The positive allosteric modulation of GluN2A-containing NMDA receptors by this compound initiates a cascade of intracellular signaling events. The primary event is an enhanced influx of Ca2+ into the postsynaptic neuron. This increase in intracellular Ca2+ activates several key downstream effectors, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cAMP response element-binding protein (CREB). Activation of these pathways is crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | This compound |

| GluN2A EC50 (nM) | 37 |

| GluN2C EC50 (µM) | 4.7 |

| GluN2D EC50 (µM) | 9.5 |

| AMPAR EC50 (µM) (EPSP area) | > 15 |

Table 2: In Vivo Pharmacokinetic Parameters in Mice

| Parameter | This compound |

| Clearance (mL/min/kg) | 10 |

| Oral Bioavailability (%) | 37 |

| Brain Free Fraction | Increased compared to GNE-0723 |

| Unbound Brain Exposure | Increased compared to GNE-0723 |

Detailed Experimental Protocols

Whole-Cell Voltage Clamp Recordings

This protocol is used to measure the potentiation of NMDA receptor currents by this compound in a controlled in vitro system.

Cell Line: HEK293 cells stably expressing human GluN1 and GluN2A subunits.

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.4 with NaOH.

-

Internal Solution (in mM): 135 CsF, 10 CsCl, 5 EGTA, 10 HEPES, pH 7.2 with CsOH.

-

Agonists: 100 µM Glutamate and 100 µM Glycine.

Protocol:

-

HEK293 cells expressing the target receptors are cultured on glass coverslips.

-

A coverslip is transferred to a recording chamber on an inverted microscope and continuously perfused with the external solution.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with the internal solution.

-

Cells are voltage-clamped at a holding potential of -70 mV.

-

A baseline NMDA receptor-mediated current is established by applying the agonist solution.

-

This compound at various concentrations is co-applied with the agonists to determine the dose-dependent potentiation of the current.

-

The deactivation kinetics are measured by rapidly removing glutamate from the perfusion solution and fitting the decay of the current to an exponential function.

Brain Slice Field Recordings

This ex vivo protocol assesses the effect of this compound on synaptic transmission in a more physiologically relevant setting.

Tissue Preparation:

-

Acute sagittal brain slices (300-400 µm thick) are prepared from adult mice.

-

Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.

Solutions:

-

aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2.

Protocol:

-

A brain slice is transferred to a recording chamber and continuously perfused with aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway of the hippocampus, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A baseline of synaptic transmission is established by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz).

-

This compound is bath-applied at various concentrations to determine its effect on the fEPSP area, which reflects the strength of synaptic transmission.

In Vivo Pharmacokinetic Study

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.

Animal Model: Adult male C57BL/6 mice.

Dosing:

-

This compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

-

The compound is administered via oral gavage (p.o.) or intravenous (i.v.) injection.

Sample Collection:

-

At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected via cardiac puncture or tail vein bleeding.

-

Immediately after blood collection, the animals are euthanized, and brains are harvested.

-

Blood samples are processed to obtain plasma. Brain tissue is homogenized.

Sample Analysis:

-

The concentrations of this compound in plasma and brain homogenates are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated from the concentration-time data.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments used to characterize the pharmacology of this compound.

References

Methodological & Application

Application Notes and Protocols for (S,S)-Gne 5729 In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. It represents a significant advancement over earlier compounds, such as GNE-0723, offering an improved pharmacokinetic profile and enhanced selectivity, making it a superior tool for in vivo studies.[1] NMDARs, particularly those with the GluN2A subunit, are crucial for synaptic plasticity and memory function.[1] Dysfunction of these receptors is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on pharmacokinetic analysis and proof-of-concept efficacy studies in relevant mouse models of central nervous system (CNS) disorders.

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a pivotal role in excitatory neurotransmission in the central nervous system. NMDARs are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) dictates the receptor's functional properties and localization. GluN2A-containing NMDARs are predominantly found in the adult brain and are critically involved in synaptic plasticity, learning, and memory. Enhancing the function of GluN2A-containing NMDARs through positive allosteric modulation is a promising therapeutic strategy for disorders associated with NMDAR hypofunction.

This compound is a pyridopyrimidinone-based PAM that selectively potentiates GluN2A-containing NMDARs.[1] It exhibits an improved pharmacokinetic profile, including better brain permeability and lower clearance, compared to its predecessors.[1] This document outlines detailed protocols for in vivo pharmacokinetic studies and suggests efficacy testing in mouse models of Alzheimer's disease and Dravet syndrome, based on successful studies with the similar compound, GNE-0723.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 0.5 mg/kg | 5 mg/kg |

| Blood Clearance (CLp) | 10 mL/min/kg | - |

| Bioavailability (F) | - | 37% |

| Unbound Brain-to-Plasma Ratio (Kp,uu) at 1 hr | - | 0.67 |

Data sourced from Villemure et al., ACS Med. Chem. Lett. 2017.

Signaling Pathway

Activation of GluN2A-containing NMDARs by glutamate and a co-agonist (glycine or D-serine), potentiated by this compound, leads to calcium influx into the postsynaptic neuron. This influx triggers a signaling cascade that can promote neuronal survival and synaptic plasticity. A key pathway involves the activation of extracellular signal-regulated kinase (ERK) and subsequent phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in learning, memory, and neuronal survival.

Experimental Protocols

Pharmacokinetic Study in Mice

This protocol is designed to determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water for oral dosing; saline for IV)

-

Male C57BL/6 mice (8-10 weeks old)

-

Dosing syringes and needles (appropriate gauge for IV and oral gavage)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Anesthesia (e.g., isoflurane)

-

Homogenizer for brain tissue

-

LC-MS/MS system for bioanalysis

Workflow Diagram:

Procedure:

-

Animal Preparation: Acclimate male C57BL/6 mice for at least one week before the experiment. House them under standard conditions with ad libitum access to food and water.

-

Dosing:

-

Intravenous (IV): Administer this compound at 0.5 mg/kg via the tail vein.

-

Oral (PO): Administer this compound at 5 mg/kg via oral gavage.

-

-

Sample Collection:

-

Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

For brain concentration, euthanize a separate cohort of animals at specific time points (e.g., 1 hour) and collect the brains.

-

-

Sample Processing:

-

Centrifuge blood samples to separate plasma.

-

Homogenize brain tissue in an appropriate buffer.

-

-

Bioanalysis: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, bioavailability, and brain-to-plasma ratio.

Efficacy Study in a Mouse Model of Alzheimer's Disease (e.g., J20)

This protocol is designed to assess the efficacy of chronic this compound treatment in improving cognitive deficits in a mouse model of Alzheimer's disease. This protocol is adapted from studies using GNE-0723.

Materials:

-

J20 (hAPP-transgenic) mice and wild-type littermates (7-11 months old)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Cognitive testing apparatus (e.g., Morris water maze, Novel Object Recognition arena)

-

Dosing supplies (oral gavage)

Procedure:

-

Animal Groups: Divide J20 and wild-type mice into two groups each: Vehicle and this compound treated.

-

Chronic Dosing: Administer this compound (e.g., 3 mg/kg) or vehicle orally every other day for 5 weeks.

-

Cognitive Testing (commence after 4 weeks of dosing):

-

Novel Object Recognition (NOR) Test:

-

Habituation: Allow each mouse to explore an empty arena for 10 minutes.

-

Training: 24 hours later, place two identical objects in the arena and allow the mouse to explore for 10 minutes.

-

Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object. An increased preference for the novel object indicates intact recognition memory.

-

-

Morris Water Maze (MWM) Test:

-

Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water, using distal cues for navigation. Conduct 4 trials per day.

-

Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. Increased time in the target quadrant indicates spatial memory.

-

-

-

Data Analysis: Compare the performance of the this compound-treated groups to the vehicle-treated groups in both J20 and wild-type mice.

Efficacy Study in a Mouse Model of Dravet Syndrome (e.g., Scn1a+/-)

This protocol is designed to evaluate the effect of this compound on seizure-like activity and cognitive impairments in a mouse model of Dravet syndrome, based on studies with GNE-0723.

Materials:

-

Scn1a+/- mice and wild-type littermates (9-13 months old)

-

This compound

-

Vehicle

-

EEG recording equipment (for monitoring epileptiform discharges)

-

Cognitive testing apparatus (as described above)

-

Dosing supplies (oral gavage)

Procedure:

-

Animal Groups: As described for the Alzheimer's model.

-

Chronic Dosing: Administer this compound (e.g., 3 mg/kg) or vehicle orally every other day for 5 weeks.

-

EEG Monitoring:

-

Implant EEG electrodes prior to the start of the study.

-

Record EEG before and after treatment to quantify epileptiform discharges and aberrant low-frequency oscillations.

-

-

Cognitive Testing: Conduct cognitive tests such as the Novel Object Recognition or Morris Water Maze as described in the Alzheimer's disease protocol.

-

Data Analysis: Analyze the effects of this compound on EEG parameters and cognitive performance in Scn1a+/- and wild-type mice.

Conclusion

This compound is a promising research tool for investigating the therapeutic potential of enhancing GluN2A-containing NMDAR function. Its favorable in vivo profile allows for robust pharmacokinetic and efficacy studies. The protocols outlined here provide a framework for characterizing the in vivo properties of this compound and exploring its potential as a treatment for CNS disorders characterized by NMDAR hypofunction and cognitive deficits.

References

Application Notes and Protocols for (S,S)-Gne 5729 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] It is a valuable tool for investigating the therapeutic potential of enhancing GluN2A function in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, based on available preclinical data.

Overview and Mechanism of Action

This compound, also known as GNE-5729, is a pyridopyrimidinone-based compound that enhances the activity of GluN2A-containing NMDA receptors in the presence of the endogenous co-agonists glutamate and glycine.[1] It binds to a site at the interface of the GluN1 and GluN2A subunits, stabilizing the open state of the ion channel and leading to increased calcium and sodium influx. Compared to its predecessor, GNE-0723, this compound exhibits an improved pharmacokinetic profile and greater selectivity against AMPA receptors.

Signaling Pathway of this compound Action

References

- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S,S)-Gne 5729 in Brain Slice Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit.[1] As a member of the pyridopyrimidinone chemical series, it exhibits an improved pharmacokinetic profile and enhanced selectivity against AMPA receptors compared to earlier-generation GluN2A PAMs.[1] These characteristics make this compound a valuable pharmacological tool for investigating the role of GluN2A-containing NMDARs in synaptic plasticity, neuronal circuitry, and the pathophysiology of various central nervous system (CNS) disorders.

These application notes provide detailed information and protocols for the use of this compound in brain slice electrophysiology, a key technique for studying synaptic function in a physiologically relevant ex vivo setting.

Mechanism of Action

This compound acts as a positive allosteric modulator at the GluN1-GluN2A subunit interface of the NMDAR.[2] This binding enhances the receptor's function in the presence of the endogenous co-agonists, glutamate and glycine. The primary mechanism of potentiation involves a slowing of the channel deactivation kinetics, leading to a prolonged influx of Ca2+ and Na+ ions upon receptor activation.[1] This modulation of NMDAR activity can have significant effects on synaptic transmission and plasticity.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound and the related, well-characterized GluN2A PAM, GNE-0723.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Species/Assay Condition | Reference |

| NMDAR Subunit Selectivity | GluN2A | Recombinant receptors | |

| AMPAR Selectivity (EC50) | > 15 µM | Brain slice field recording (EPSP area) | |

| NMDAR Deactivation Tau (τ) | 3164 ms | Whole-cell voltage clamp (recombinant receptors) | |

| Maximum NMDAR Potentiation | 136% | Whole-cell voltage clamp (recombinant receptors) |

Table 2: Electrophysiological Effects of the related GluN2A PAM GNE-0723 in Brain Slices

| Parameter | Value | Brain Region/Neuron Type | Reference |

| NMDAR EPSC Potentiation | Significant increase in average area | Cortical pyramidal neurons | |

| NMDAR EPSC Potentiation | Significant increase in average area | Cortical PV interneurons | |

| Concentration Used | 0.3 µM | Cortical brain slices |

Note: Data for GNE-0723 is provided as a reference for a structurally similar and well-characterized GluN2A PAM from the same chemical series.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology

This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings.

Materials:

-

Animal: C57BL/6 mouse (or other appropriate rodent model)

-

Solutions:

-

Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH adjusted to 7.3-7.4 with HCl.

-

Artificial Cerebrospinal Fluid (aCSF, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgSO4.

-

-

Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, recording chamber.

Procedure:

-

Anesthetize the animal in accordance with institutional guidelines.

-

Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG slicing solution.

-

Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.

-

Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold slicing solution.

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.

Protocol 2: Whole-Cell Patch-Clamp Recordings of NMDAR-Mediated EPSCs

This protocol outlines the procedure for recording NMDAR-mediated excitatory postsynaptic currents (EPSCs) from neurons in acute brain slices and assessing the effect of this compound.

Materials:

-

Prepared acute brain slices

-

Recording Setup: Upright microscope with DIC optics, patch-clamp amplifier, data acquisition system, micromanipulators.

-

Solutions:

-

aCSF (as above)

-

Internal Solution (Cesium-based): 135 mM CsMeSO3, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314. pH adjusted to 7.2-7.3 with CsOH.

-

Pharmacological agents: this compound, AMPA receptor antagonist (e.g., CNQX), GABAA receptor antagonist (e.g., picrotoxin).

-

-

Stimulating and recording electrodes

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.

-

Identify the target neuron (e.g., a CA1 pyramidal neuron in the hippocampus) using DIC optics.

-

Establish a whole-cell patch-clamp recording in voltage-clamp mode.

-

To isolate NMDAR-mediated currents, add an AMPA receptor antagonist (e.g., 20 µM CNQX) and a GABAA receptor antagonist (e.g., 50 µM picrotoxin) to the perfusing aCSF.

-

Position a stimulating electrode to evoke synaptic responses in the neuron of interest (e.g., in the Schaffer collateral pathway for a CA1 pyramidal neuron).

-

Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of NMDARs.

-

Record a stable baseline of evoked NMDAR-mediated EPSCs for 5-10 minutes.

-

Bath-apply this compound at the desired concentration (e.g., starting with a concentration range of 0.1 - 10 µM) and record the effect on the NMDAR EPSC amplitude and kinetics.

-

After recording the effect of the compound, perform a washout by perfusing with aCSF without this compound to observe recovery.

-

Analyze the data by measuring the peak amplitude, charge transfer (area under the curve), and decay kinetics of the NMDAR EPSC before, during, and after drug application.

Mandatory Visualizations

Caption: Signaling pathway of GluN2A-NMDAR modulation by this compound.

Caption: Experimental workflow for brain slice electrophysiology with this compound.

References

Application Notes and Protocols for (S,S)-Gne 5729 in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of (S,S)-Gne 5729, a selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in the context of Alzheimer's disease (AD). The protocols detailed below are based on studies with the closely related analog, GNE-0723, which has demonstrated efficacy in preclinical AD mouse models.

Introduction

Alzheimer's disease is characterized by synaptic dysfunction and cognitive decline. NMDARs are critical for synaptic plasticity and memory. In AD, there is a shift in the balance of NMDAR subtypes, with extrasynaptic GluN2B-containing receptors promoting excitotoxicity and neuronal death, while synaptic GluN2A-containing receptors are linked to pro-survival signaling pathways. This compound and its analogs selectively enhance the function of GluN2A-containing NMDARs, offering a targeted approach to restore synaptic function and improve cognitive deficits in AD. Preclinical studies using the hAPP-J20 mouse model of AD have shown that enhancing GluN2A NMDAR function can normalize brain rhythms and improve performance in learning and memory tasks[1][2].

Data Presentation

The following tables summarize the quantitative data from studies using the GluN2A-selective PAM GNE-0723 in the J20 mouse model of Alzheimer's disease.

Table 1: Pharmacokinetic Properties of GNE-0723 in Wild-Type Mice [3][4]

| Dose (mg/kg, oral) | Unbound Cmax (nM) | Plasma and Brain Levels |

| 1 | 5 | Stable for at least 24 hours |

| 3 | 12 | Stable for at least 24 hours |

| 10 | 46 | Stable for at least 24 hours |

Table 2: Electrophysiological Effects of GNE-0723 on NMDAR EPSCs in Pyramidal Neurons [3]

| GNE-0723 Concentration (µM) | Peak Current Increase (%) | Area Under the Curve Increase (%) | Decay Time Increase (%) |

| 0.3 | 196 ± 68 | 289 ± 112 | 177 ± 28 |

| 1.0 | 243 ± 62 | 419 ± 147 | 244 ± 80 |

Table 3: In Vivo Effects of GNE-0723 (3 mg/kg) on Brain Oscillations in J20 AD Mice

| Brain State | Frequency Band | Effect on Oscillatory Power |

| Active Wake | 12-20 Hz | Reduction |

| NREM Sleep | 12-20 Hz | Reduction |

Table 4: Cognitive Effects of GNE-0723 in J20 AD Mice

| Behavioral Test | Metric | Outcome |

| Learning and Memory Tests | Performance | Improved compared to untreated animals |

| Learning and Memory Tests | Learning Rate | Faster than untreated animals |

| Learning and Memory Tests | Memory Retention | Longer than untreated animals |

Experimental Protocols

Oral Administration of this compound

This protocol is adapted from studies using GNE-0723 and can be used for the oral administration of this compound to Alzheimer's disease mouse models.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 ml)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the number and weight of the mice.

-

Suspend the calculated amount of this compound in the vehicle solution. Ensure the solution is homogenous by vortexing or sonicating. Prepare fresh daily.

-

-

Animal Handling:

-

Weigh each mouse to determine the precise volume of the dosing solution to administer.

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.

-

-

Oral Gavage:

-

Fill a 1 ml syringe with the appropriate volume of the dosing solution.

-

Attach the oral gavage needle to the syringe.

-

Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to aspiration into the lungs.

-

Slowly dispense the solution from the syringe.

-

Carefully withdraw the gavage needle.

-

Monitor the mouse for a few minutes to ensure it has tolerated the procedure well.

-

Morris Water Maze Test

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.